![molecular formula C89H152N22O15 B117719 Cecropin A (1-7)-Melittin A (2-9) amide CAS No. 157606-25-2](/img/structure/B117719.png)
Cecropin A (1-7)-Melittin A (2-9) amide
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Overview
Description
Cecropin A (1-7)-Melittin A (2-9) amide, also referred to as CAMEL0, is a synthetic hybrid peptide that is composed of portions of the naturally occurring antibiotic peptide cecropin A and melittin . It exhibits better antimicrobial activity than the native molecules, but lacks the hemolytic properties of melittin . Its antimicrobial activity is not only restricted to aerobic microorganisms but also includes several gram-negative and gram-positive anaerobic microorganisms .
Synthesis Analysis
The synthesis of Cecropin A (1-7)-Melittin A (2-9) amide involves the combination of the N-terminal region from cecropin A and the N-terminal region from melittin A . This approach was used by Mataraci and Dosler and was found to be highly effective at inhibiting methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation .
Molecular Structure Analysis
The molecular structure of Cecropin A (1-7)-Melittin A (2-9) amide is represented by the formula C89H152N22O15 . The peptide sequence is KWKLFKKIGAVLKVL-NH2 .
Chemical Reactions Analysis
Cecropin A (1-7)-Melittin A (2-9) amide has been shown to exhibit antimicrobial activity against a variety of microorganisms . This includes its ability to inhibit the formation of biofilms, which are complex communities of microorganisms that are often resistant to conventional antibiotics .
Physical And Chemical Properties Analysis
Cecropin A (1-7)-Melittin A (2-9) amide is a white powder that is soluble in water . It has a molecular weight of 1770.33 . The predicted boiling point is 1848.4±65.0°C and the predicted density is 1.169±0.06 g/cm3 .
Scientific Research Applications
Interaction with DNA
Cecropin A (1-7)-Melittin A (2-9) amide and its analogs have been studied for their interaction with DNA using various spectroscopic methods . Basic amino acids in the compound improve the interaction between the analogues and DNA . This interaction is most pronounced with the analogue CA4 .
Antimicrobial Activity
The compound and its analogs have shown enhanced antimicrobial effects. The antimicrobial activity of the analogue CA4 against E. coli was found to be eightfold higher than that of the original peptide cecropin A (1-7) .
Resistance to Drug Resistance
Antimicrobial peptides (AMPs), such as Cecropin A (1-7)-Melittin A (2-9) amide, are recognized as potential alternatives to antimicrobials . They are less prone to drug resistance, making them a promising avenue for future research .
Broad-Spectrum Activity
AMPs have broad-spectrum activity against a wide range of bacteria, viruses, fungi, parasites, and even cancer cells .
Immunomodulation
AMPs also have immunomodulation effects . They can modulate the immune response, which can be beneficial in treating various diseases .
Wound Healing
AMPs, including Cecropin A (1-7)-Melittin A (2-9) amide, have been found to promote wound healing . This makes them potentially useful in the medical field, particularly in wound care and recovery .
Chemotaxis
AMPs also have chemotaxis effects . They can guide the movement of cells in the body, which can be useful in various biological processes .
Apoptosis
AMPs can induce apoptosis, or programmed cell death . This property can be harnessed in the treatment of diseases like cancer, where controlling the death of harmful cells is crucial .
Mechanism of Action
The mechanism of action of Cecropin A (1-7)-Melittin A (2-9) amide is related to its antimicrobial properties. It has been found to be effective against both aerobic and anaerobic microorganisms, including several gram-negative and gram-positive species . It is also capable of inhibiting the formation of biofilms, which contributes to its potential as a therapeutic agent .
Safety and Hazards
properties
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H152N22O15/c1-14-56(12)75(87(124)98-50-72(112)99-57(13)77(114)109-73(54(8)9)89(126)108-69(46-53(6)7)83(120)103-65(37-23-28-42-93)81(118)110-74(55(10)11)88(125)104-67(76(96)113)44-51(2)3)111-82(119)66(38-24-29-43-94)100-79(116)63(35-21-26-40-91)101-85(122)70(47-58-30-16-15-17-31-58)107-84(121)68(45-52(4)5)106-80(117)64(36-22-27-41-92)102-86(123)71(105-78(115)61(95)33-20-25-39-90)48-59-49-97-62-34-19-18-32-60(59)62/h15-19,30-32,34,49,51-57,61,63-71,73-75,97H,14,20-29,33,35-48,50,90-95H2,1-13H3,(H2,96,113)(H,98,124)(H,99,112)(H,100,116)(H,101,122)(H,102,123)(H,103,120)(H,104,125)(H,105,115)(H,106,117)(H,107,121)(H,108,126)(H,109,114)(H,110,118)(H,111,119)/t56-,57-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTUWZOBAVPERW-VZYQMWHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H152N22O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1770.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cecropin A (1-7)-Melittin A (2-9) amide |
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